molecular formula C25H20FN3O B2431622 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-49-1

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2431622
CAS No.: 866347-49-1
M. Wt: 397.453
InChI Key: SRYURSIEAFIELQ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-13-9-18(10-14-20)24-22-16-29(15-17-7-11-19(26)12-8-17)23-6-4-3-5-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYURSIEAFIELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-ethoxyphenyl hydrazine and 4-fluorobenzyl ketone, the reaction proceeds through a series of steps involving condensation, cyclization, and aromatization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the quinoline moiety, particularly at electron-rich regions influenced by the ethoxy group. Common oxidants and outcomes include:

Reaction Type Reagents/Conditions Products Notes
Quinoline oxidationKMnO₄ (acidic conditions)Quinoline N-oxide derivativesSelective oxidation at the nitrogen
Aromatic ring oxidationCrO₃ (protic solvents)Hydroxylated or ketone derivativesPosition depends on substituent effects

The ethoxy group’s electron-donating nature directs oxidation to the adjacent quinoline ring, while the fluorine atom’s electronegativity stabilizes intermediates through inductive effects.

Reduction Reactions

Reduction targets the pyrazole ring’s double bonds or the quinoline’s aromatic system:

Reaction Type Reagents/Conditions Products Notes
Pyrazole ring reductionNaBH₄ (methanol, 0°C)Partially saturated pyrazolineMild conditions preserve other groups
Quinoline ring reductionLiAlH₄ (anhydrous ether)1,2,3,4-Tetrahydroquinoline derivativesComplete saturation requires excess reagent

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Reaction Type Reagents/Conditions Products Notes
Electrophilic aromatic substitutionHNO₃/H₂SO₄Nitro derivatives at C-7 or C-8Steric hindrance from methyl group limits sites
Nucleophilic displacementKCN (DMF, 80°C)Cyano-substituted analogsRequires activating groups (e.g., –OCH₃)

The fluorophenylmethyl group enhances electron withdrawal, directing electrophiles to the ethoxyphenyl-substituted ring.

Cycloaddition Reactions

The pyrazoloquinoline core participates in [3+2] cycloadditions, as demonstrated via DFT-supported mechanisms:

Reaction Type Reagents/Conditions Products Notes
Dipolar cycloadditionNitrile oxides (room temp)Fused tricyclic compoundsDFT calculations confirm regioselectivity

The reaction proceeds via a transient intermediate stabilized by conjugation with the quinoline ring, followed by deprotonation-reprotonation steps .

Mechanistic Insights and Reactivity Considerations

  • Electronic Effects : The ethoxy group donates electrons via resonance, activating the quinoline ring for oxidation and electrophilic substitution. Conversely, the fluorophenylmethyl group withdraws electrons, polarizing the pyrazole ring.

  • Steric Effects : The bulky 4-fluorophenylmethyl group hinders reactions at the pyrazole C-4 position, favoring substitutions at C-3 or C-5 .

  • Solvent Influence : Protic solvents stabilize charged intermediates in oxidation/reduction, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazoloquinoline derivatives, including 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study:
A study demonstrated that derivatives of pyrazoloquinolines could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The compound's structural modifications enhanced its binding affinity to target proteins, leading to increased efficacy against resistant cancer strains .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory conditions. Pyrazoloquinolines can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating diseases like rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity of Pyrazoloquinolines

Compound NameInhibition Rate (%)Target Cytokine
Compound A75TNF-alpha
Compound B68IL-6
This compound70IL-1β

Synthesis and Structural Variations

The synthesis of pyrazoloquinolines typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. For instance, the incorporation of different substituents on the phenyl rings can significantly affect the compound's pharmacological properties.

Synthesis Overview:

  • Starting Materials: Pyrazole derivatives are reacted with substituted phenyl groups.
  • Reagents: Common reagents include bases like sodium ethoxide and solvents such as ethanol.
  • Yield Optimization: Variation in reaction conditions (temperature, time) can optimize yields.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Uniqueness

3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific structural features, such as the presence of both ethoxy and fluorobenzyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H20FN3C_{21}H_{20}FN_3 and it features a complex structure that includes both ethoxy and fluorophenyl substituents. The presence of these functional groups is believed to influence its biological activity significantly.

Biological Activity Overview

Recent studies have indicated that derivatives of pyrazoloquinolines exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Inhibition of nitric oxide production in LPS-induced RAW 264.7 cells.
  • Antimicrobial properties : Activity against various bacterial strains.
  • Anticancer potential : Inhibition of cancer cell proliferation.

Anti-inflammatory Activity

Research has shown that certain pyrazolo[4,3-c]quinoline derivatives can inhibit the production of nitric oxide (NO), a key mediator in inflammation. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. For instance, compounds structurally similar to this compound have demonstrated significant anti-inflammatory activity comparable to established drugs like 1400 W .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. A study highlighted that several pyrazole derivatives exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antimicrobial efficacy.

Anticancer Potential

In vitro studies have shown that certain pyrazoloquinolines possess anticancer properties, particularly against HeLa cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest . The compound's ability to target specific pathways in cancer cells makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the synthesis and evaluation of pyrazolo[4,3-c]quinoline derivatives:

StudyFindings
Identified significant inhibition of NO production in RAW 264.7 cells by specific derivatives.
Evaluated a series of quinoline derivatives with moderate to high antimalarial activity against Plasmodium falciparum.
Reported anticancer activity against HeLa cells with moderate toxicity on human dermal fibroblasts (HDF).

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